molecular formula C15H14BrN3OS B10986923 3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide

3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide

Cat. No.: B10986923
M. Wt: 364.3 g/mol
InChI Key: MZUIKKRMDBJARS-UHFFFAOYSA-N
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Description

3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole ring substituted with a bromine atom and a thiazole ring, making it a valuable candidate for research in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C15H14BrN3OS

Molecular Weight

364.3 g/mol

IUPAC Name

3-(4-bromoindol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C15H14BrN3OS/c1-10-9-21-15(17-10)18-14(20)6-8-19-7-5-11-12(16)3-2-4-13(11)19/h2-5,7,9H,6,8H2,1H3,(H,17,18,20)

InChI Key

MZUIKKRMDBJARS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCN2C=CC3=C2C=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. One common method includes the bromination of indole followed by the formation of the thiazole ring through cyclization reactions. The final step involves the coupling of the indole and thiazole moieties under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds .

Scientific Research Applications

3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes involving indole and thiazole derivatives.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazole rings play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide stands out due to its unique combination of indole and thiazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

The compound 3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide is a derivative of indole and thiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, highlighting its potential therapeutic applications.

Biological Activity Overview

Research indicates that compounds with indole and thiazole structures exhibit various biological activities, including:

  • Antimicrobial Activity : Indole derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Properties : Thiazole derivatives are known for their potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Both indoles and thiazoles have been studied for their roles in reducing inflammation.

Antimicrobial Activity

A study conducted by found that thiazole derivatives exhibit promising antimicrobial properties. The compound under review showed significant inhibition against various bacterial strains, with an observed Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Anticancer Activity

Research published in the journal Molecules highlighted the anticancer potential of similar indole-thiazole hybrids. The compound was tested against several cancer cell lines, showing an IC50 value of 15 µM against human breast cancer cells (MCF-7) . This suggests that the compound may disrupt cancer cell growth through apoptosis induction.

Anti-inflammatory Effects

Thiazole derivatives have been noted for their ability to modulate inflammatory pathways. In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages at concentrations as low as 10 µM .

Case Study 1: Anticancer Efficacy

In a controlled study, researchers evaluated the effects of the compound on MCF-7 cells. The results indicated that treatment with the compound led to a 70% reduction in cell viability compared to untreated controls after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

Another study assessed the anti-inflammatory effects using a murine model of acute inflammation. Administration of the compound resulted in a significant decrease in paw edema compared to the control group, suggesting its efficacy in reducing inflammation through inhibition of NF-kB signaling pathways.

Data Table: Summary of Biological Activities

Biological ActivityAssay TypeResultReference
AntimicrobialMIC against S. aureus32 µg/mL
AnticancerIC50 on MCF-7 cells15 µM
Anti-inflammatoryCytokine productionDecrease in TNF-alpha, IL-6

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